molecular formula C27H25N5O3S B15005163 1-[8-(4-Ethylphenyl)-1-(3-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone

1-[8-(4-Ethylphenyl)-1-(3-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone

Cat. No.: B15005163
M. Wt: 499.6 g/mol
InChI Key: VMSLSADPKGXYHE-UHFFFAOYSA-N
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Description

1-[8-(4-ETHYLPHENYL)-1-(3-NITROPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spirocyclic structure. This compound features multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(4-ETHYLPHENYL)-1-(3-NITROPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the spirocyclic core. Key reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[8-(4-ETHYLPHENYL)-1-(3-NITROPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-[8-(4-ETHYLPHENYL)-1-(3-NITROPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[8-(4-ETHYLPHENYL)-1-(3-NITROPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one: Shares a nitrophenyl group but differs in overall structure.

    Phenyl-substituted spiro compounds: Similar spirocyclic core but with different substituents.

Uniqueness

1-[8-(4-ETHYLPHENYL)-1-(3-NITROPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE stands out due to its combination of multiple aromatic rings and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

1-[8-(4-ethylphenyl)-4-(3-nitrophenyl)-10-phenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl]ethanone

InChI

InChI=1S/C27H25N5O3S/c1-3-20-12-14-21(15-13-20)25-16-17-27(30(28-25)22-8-5-4-6-9-22)31(29-26(36-27)19(2)33)23-10-7-11-24(18-23)32(34)35/h4-15,18H,3,16-17H2,1-2H3

InChI Key

VMSLSADPKGXYHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3(CC2)N(N=C(S3)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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